Methyl 3-hydroxy-5-methoxybenzoate
Overview
Description
Methyl 3-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the benzene ring, along with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. For example, the esterification reaction can be performed in a continuous flow reactor, which allows for better control of reaction parameters and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-methoxy-5-oxo-benzoate.
Reduction: The ester functional group can be reduced to an alcohol, yielding 3-hydroxy-5-methoxybenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Methyl 3-methoxy-5-oxo-benzoate.
Reduction: 3-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-5-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-methoxybenzoate depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. In medicinal applications, it may modulate signaling pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Methyl 3-hydroxy-5-methoxybenzoate can be compared with other similar compounds, such as:
- Methyl 2,4-dimethoxybenzoate
- Isopropyl 2,4-dimethoxybenzoate
- Methyl 2-hydroxy-3-methoxybenzoate
- Methyl (3,5-dimethoxyphenyl)acetate
- Methyl (2,5-dimethoxyphenyl)acetate
These compounds share similar structural features but differ in the position and number of methoxy and hydroxyl groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.
Biological Activity
Methyl 3-hydroxy-5-methoxybenzoate, an organic compound with the molecular formula C9H10O4, has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound is a derivative of benzoic acid characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the benzene ring. Its structure can be represented as follows:
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various methyl hydroxy-methoxybenzoates, this compound was found to inhibit the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
2. Antioxidant Activity
The compound has also been studied for its antioxidant properties. It is believed to scavenge free radicals and inhibit oxidative stress pathways, which are linked to various diseases including cancer and neurodegenerative disorders .
Case Study: Antioxidant Efficacy
In a controlled experiment, this compound demonstrated a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, in rat models subjected to oxidative stress conditions .
3. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo, indicating its potential therapeutic applications in inflammatory diseases .
Table 2: Anti-inflammatory Effects on Cytokine Levels
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 250 | 150 |
IL-6 | 300 | 180 |
4. Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Study: Induction of Apoptosis
In a recent study on HepG2 liver cancer cells, treatment with this compound resulted in increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. For instance:
- Antioxidant Mechanism : The compound may donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : It likely inhibits the NF-kB signaling pathway, reducing the transcription of pro-inflammatory genes.
- Anticancer Mechanism : The modulation of apoptotic pathways suggests that it can trigger programmed cell death in cancerous cells.
Properties
IUPAC Name |
methyl 3-hydroxy-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFENBPJIWZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552953 | |
Record name | Methyl 3-hydroxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19520-74-2 | |
Record name | Methyl 3-hydroxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-hydroxy-5-methoxybenzoate in the synthesis of hericerin?
A1: this compound serves as a crucial starting material in the total synthesis of hericerin. [] The researchers utilized this compound as a key building block to construct the complex molecular structure of hericerin, a bioactive compound found in the edible mushroom Hericium erinaceum. This highlights the importance of this compound in organic synthesis and its potential in accessing natural products with medicinal properties.
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